Tripotassium phosphate

Catalog No.
S3336342
CAS No.
14887-42-4
M.F
K3O4P
M. Wt
212.266 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripotassium phosphate

CAS Number

14887-42-4

Product Name

Tripotassium phosphate

IUPAC Name

tripotassium;phosphate

Molecular Formula

K3O4P

Molecular Weight

212.266 g/mol

InChI

InChI=1S/3K.H3O4P/c;;;1-5(2,3)4/h;;;(H3,1,2,3,4)/q3*+1;/p-3

InChI Key

LWIHDJKSTIGBAC-UHFFFAOYSA-K

SMILES

Array

solubility

Freely soluble in water. Insoluble in ethanol

Canonical SMILES

OP(=O)(O)O.[K]

Tripotassium phosphate is an inorganic potassium salt that is the tripotassium salt of phosphoric acid. It is an inorganic phosphate salt and an inorganic potassium salt.

Tripotassium phosphate is a highly soluble, strongly alkaline inorganic salt utilized extensively as a buffering agent, formulation component, and non-nucleophilic base in organic synthesis. With a 1% aqueous solution pH ranging from 11.5 to 12.3, it provides significantly higher alkalinity than its mono- and dipotassium counterparts . Its primary procurement value lies in its high water solubility—facilitating concentrated liquid formulations—and its mild yet effective basicity in sensitive catalytic cycles, such as Suzuki-Miyaura cross-couplings, where it drives transmetalation without inducing the hydrolytic side reactions characteristic of stronger alkali hydroxides .

Substituting tripotassium phosphate with trisodium phosphate (Na3PO4) in liquid formulations frequently leads to crystallization and phase separation, as the sodium analog possesses roughly 3.5 times lower aqueous solubility. In organic synthesis, replacing it with weaker bases like potassium carbonate (K2CO3) often stalls palladium-catalyzed transmetalation steps, drastically reducing yields in sterically hindered cross-couplings [1]. Conversely, substituting with stronger bases like potassium hydroxide (KOH) introduces aggressive nucleophilicity, leading to the hydrolytic cleavage of sensitive functional groups and the rapid degradation of phase-transfer catalysts [2].

Higher Aqueous Solubility for High-Concentration Formulations

Tripotassium phosphate demonstrates a water solubility of 50.8 g/100 mL at 25°C, which is approximately 3.6 times higher than that of trisodium phosphate (14 g/100 mL at 25°C) . This higher solubility is driven by the lower charge density and larger ionic radius of the potassium cation, which disrupts the crystal lattice more effectively than sodium.

Evidence DimensionAqueous solubility at 25°C
Target Compound Data50.8 g/100 mL
Comparator Or BaselineTrisodium phosphate (Na3PO4): 14 g/100 mL
Quantified Difference~3.6-fold higher solubility
ConditionsAqueous solution at 25°C

Enables the procurement of stable, high-concentration liquid detergents, fertilizers, and buffers without the risk of precipitation or nozzle clogging.

Yield Enhancement in Suzuki-Miyaura Cross-Couplings

In palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tripotassium phosphate frequently acts as a highly effective base to accelerate the rate-determining transmetalation step. Comparative studies show that using this base can achieve near-quantitative yields (up to 97-98%) for sterically demanding substrates, whereas using weaker bases like K2CO3 under identical conditions often results in moderate or significantly lower yields due to incomplete activation of the organoboron species[1].

Evidence DimensionProduct yield in sterically hindered Suzuki couplings
Target Compound DataUp to 97-98% yield
Comparator Or BaselinePotassium carbonate (K2CO3): Moderate to low yields
Quantified DifferenceSignificant yield enhancement, often >30% absolute improvement over carbonates
ConditionsPd-catalyzed cross-coupling of hindered aryl halides and arylboronic acids

Drives procurement for pharmaceutical intermediate synthesis by maximizing throughput and minimizing unreacted starting materials in complex C-C bond formations.

Hydrolytic Stability in Phase-Transfer Catalysis

In phase-transfer-catalyzed (PTC) alkylation reactions, tripotassium phosphate matches the deprotonation efficiency of strong bases like KOH but acts as a non-nucleophilic solid base. KOH rapidly decomposes quaternary ammonium phase-transfer catalysts via hydrolytic cleavage into tertiary amines and olefins, whereas tripotassium phosphate preserves catalyst integrity, allowing for sustained catalytic turnover without competing hydrolytic side reactions [1].

Evidence DimensionPhase-transfer catalyst stability and side-reaction frequency
Target Compound DataHigh alkylation conversion with negligible catalyst decomposition
Comparator Or BaselinePotassium hydroxide (KOH): Rapid hydrolytic decomposition of quaternary ammonium salts
Quantified DifferenceElimination of destructive hydrolytic cleavage pathways
ConditionsPhase-transfer-catalyzed alkylation using quaternary ammonium salts

Reduces raw material costs and purification complexity in industrial alkylations by preventing the destruction of expensive phase-transfer catalysts.

High-Concentration Liquid Detergents and Fertilizers

Due to its high water solubility (50.8 g/100 mL) and strong alkalinity (pH > 11.5), tripotassium phosphate is a highly suitable builder and buffering agent for heavy-duty liquid detergents and concentrated agricultural formulations. It prevents the precipitation issues common with sodium-based alternatives while maintaining the high pH required for saponification and soil removal .

Base for Palladium-Catalyzed Cross-Couplings

In pharmaceutical manufacturing and fine chemical synthesis, this compound is procured as a mild, non-nucleophilic base for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings. It effectively drives the transmetalation of organoboron species without degrading sensitive functional groups (like esters or nitriles) that would otherwise be hydrolyzed by stronger bases like NaOH or KOH [1].

Solid Base for Phase-Transfer Catalysis (PTC)

It is highly suited for industrial alkylation and amidation reactions utilizing phase-transfer catalysts. Because it avoids the destructive hydrolytic pathways characteristic of KOH, it extends the operational lifetime of quaternary ammonium salts, ensuring higher product purity and process reproducibility [2].

Physical Description

Other Solid
Pellets or Large Crystals; Liquid; Other Solid
Colourless or white, odourless hygroscopic crystals or granules. Hydrated forms available include the monohydrate and trihydrate
Deliquescent solid; [Merck Index] Colorless or white odorless, hygroscopic solid; [JECFA] White granules; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

4

Exact Mass

211.8445399 Da

Monoisotopic Mass

211.8445399 Da

Heavy Atom Count

8

UNII

16D59922JU

Related CAS

16068-46-5 (Parent)

Wikipedia

Tripotassium phosphate

Use Classification

Food additives
Food Additives -> ACIDITY_REGULATOR; SEQUESTRANT; STABILIZER; -> JECFA Functional Classes

General Manufacturing Information

Utilities
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Machinery Manufacturing
Electrical Equipment, Appliance, and Component Manufacturing
All Other Basic Organic Chemical Manufacturing
All Other Basic Inorganic Chemical Manufacturing
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Transportation Equipment Manufacturing
Other (requires additional information)
Petroleum Refineries
Food, beverage, and tobacco product manufacturing
Mining (except Oil and Gas) and support activities
Industrial Gas Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Services
Synthetic Rubber Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Petrochemical Manufacturing
Utilities
Paper Manufacturing
Computer and Electronic Product Manufacturing
Fabricated Metal Product Manufacturing
Pharmaceutical and Medicine Manufacturing
Phosphoric acid, potassium salt (1:3): ACTIVE
Phosphoric acid, potassium salt (2:1): ACTIVE

Dates

Last modified: 07-26-2023

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